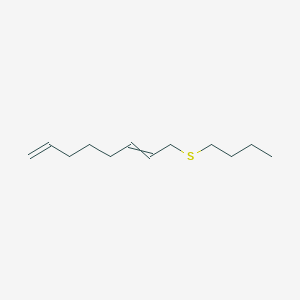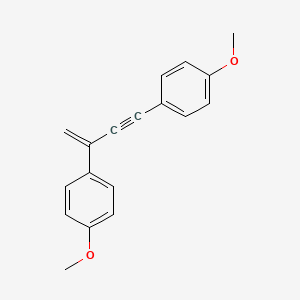
1,1'-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butene-1-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-methoxybenzaldehyde undergoes a nucleophilic addition with propargyl bromide to form the intermediate compound. This intermediate is then subjected to a coupling reaction to yield the final product, 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Diphenyl-1,3-propanedione
- 1-Phenyl-1,3-butanedione
Comparison
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne is unique due to its butene-1-yne backbone, which imparts distinct chemical reactivity compared to similar compounds with different backbones. This structural feature allows for unique applications in synthesis and potential biological activities.
特性
CAS番号 |
133496-99-8 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
1-methoxy-4-[3-(4-methoxyphenyl)but-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-14(16-8-12-18(20-3)13-9-16)4-5-15-6-10-17(19-2)11-7-15/h6-13H,1H2,2-3H3 |
InChIキー |
RADCTLRWYPWFQM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#CC(=C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


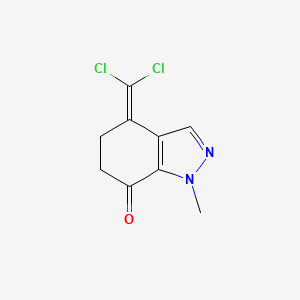
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)


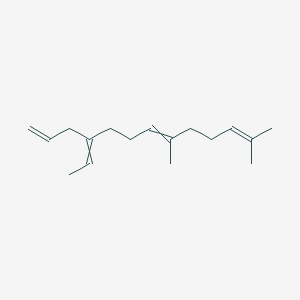

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
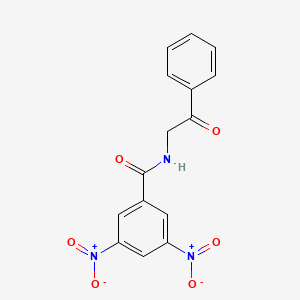
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
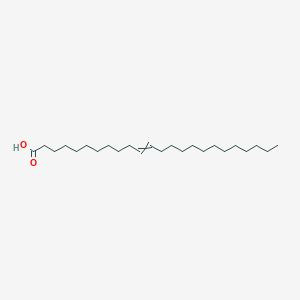
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
